An In-depth Technical Guide on the Chemical Properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate
An In-depth Technical Guide on the Chemical Properties of Tert-butyl hexa-1,5-dien-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on tert-butyl hexa-1,5-dien-3-ylcarbamate is limited. This guide provides a summary of its known chemical properties and draws comparisons with related compounds to offer a broader context for research and development.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₂ | PubChem[1] |
| Molecular Weight | 197.27 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-(1-vinylbut-3-enyl)carbamate | PubChem[1] |
| CAS Number | Not available | |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Spectroscopic and Analytical Data
Detailed experimental spectra for tert-butyl hexa-1,5-dien-3-ylcarbamate are not published. However, the expected spectral characteristics can be inferred from the analysis of similar tert-butyl carbamate compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, which typically appears as a singlet at approximately 1.4-1.5 ppm. The vinyl protons of the hexa-1,5-diene moiety would exhibit complex multiplets in the olefinic region (around 5-6 ppm). The proton attached to the nitrogen (N-H) would likely appear as a broad singlet.
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¹³C NMR: The carbon NMR would show a distinct signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate would be observed further downfield. The sp² hybridized carbons of the diene would appear in the range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of a typical tert-butyl carbamate shows characteristic absorption bands. For the target molecule, the following are anticipated:
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N-H Stretching: A peak in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Peaks just below 3000 cm⁻¹ for the sp³ hybridized carbons and just above 3000 cm⁻¹ for the sp² hybridized carbons of the diene.
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C=O Stretching: A strong absorption band for the carbamate carbonyl group, typically around 1680-1720 cm⁻¹.
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C=C Stretching: Peaks in the region of 1640-1680 cm⁻¹ corresponding to the alkene groups.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), a characteristic fragmentation pattern would be the loss of the tert-butyl group to give a prominent ion peak.
Synthesis and Experimental Protocols
Specific, detailed experimental protocols for the synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate are not available in the reviewed scientific literature. However, a general synthetic approach for N-Boc protection of amines is well-established and typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
A logical synthetic pathway could be conceptualized as follows:
Caption: Conceptual workflow for the synthesis of tert-butyl hexa-1,5-dien-3-ylcarbamate.
Biological Activity and Signaling Pathways
Currently, there is no publicly available research detailing the biological activity or the involvement of tert-butyl hexa-1,5-dien-3-ylcarbamate in any specific signaling pathways. The tert-butyl carbamate (Boc) group is primarily utilized as a protecting group in organic synthesis, particularly in peptide synthesis, due to its stability under various conditions and its ease of removal under acidic conditions. While many compounds containing this functional group are pharmacologically active, the activity is attributed to the overall molecular structure rather than the Boc group itself.
Logical Relationships in Analysis
The analytical workflow for characterizing a novel compound like tert-butyl hexa-1,5-dien-3-ylcarbamate would follow a standard logical progression to confirm its structure and purity.
Caption: Standard analytical workflow for the characterization of a synthesized chemical compound.
